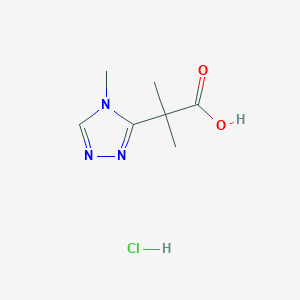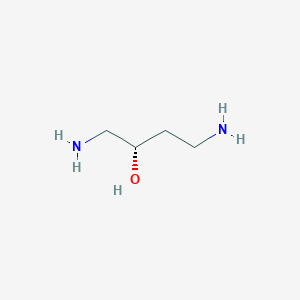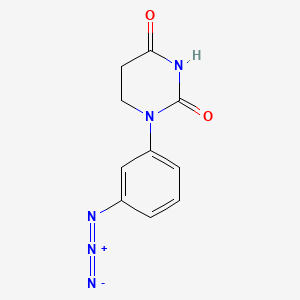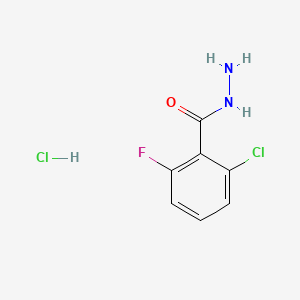![molecular formula C12H20ClN3O2S B13465532 tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro group. The final step involves the reaction of the thiazole derivative with tert-butyl carbamate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl carbamate, thiazole derivatives, and chlorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic reactions and as a reagent in organic synthesis.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its ability to inhibit certain enzymes and pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group play crucial roles in binding to enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: A related compound with a bromobutyl group instead of the thiazole ring.
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Another compound with a similar carbamate structure but different functional groups.
Uniqueness
tert-ButylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is unique due to the presence of the thiazole ring and the chloro group, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C12H20ClN3O2S |
|---|---|
Peso molecular |
305.83 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl]carbamate |
InChI |
InChI=1S/C12H20ClN3O2S/c1-12(2,3)18-11(17)15-7-5-4-6-14-10-16-9(13)8-19-10/h8H,4-7H2,1-3H3,(H,14,16)(H,15,17) |
Clave InChI |
LGILRQADYNYCRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCNC1=NC(=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


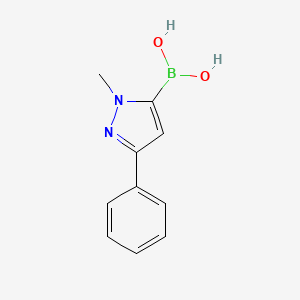
amine](/img/structure/B13465467.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

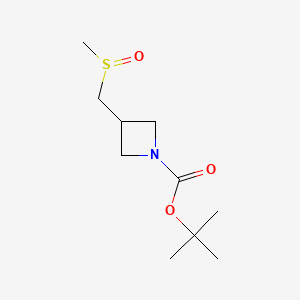
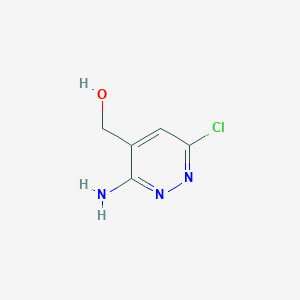
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)

![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
